2,3-Difluoro-6-nitrophenol

Catalog No.
S755300
CAS No.
82419-26-9
M.F
C6H3F2NO3
M. Wt
175.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluoro-6-nitrophenol

CAS Number

82419-26-9

Product Name

2,3-Difluoro-6-nitrophenol

IUPAC Name

2,3-difluoro-6-nitrophenol

Molecular Formula

C6H3F2NO3

Molecular Weight

175.09 g/mol

InChI

InChI=1S/C6H3F2NO3/c7-3-1-2-4(9(11)12)6(10)5(3)8/h1-2,10H

InChI Key

KEGOHDCHURMFKX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)F)F

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)F)F

Pharmaceutical Applications

Summary of the Application: 2,3-Difluoro-6-nitrophenol is used in the synthesis of various drugs . These drugs are used to treat various types of cancer, including breast, lung, and ovarian cancer .

Methods of Application or Experimental Procedures: The compound can be used as an intermediate for the synthesis of antimicrobial agents . It can be used as a precursor for the synthesis of various antibiotics, including fluoroquinolones and cephalosporins .

Results or Outcomes: The use of 2,3-Difluoro-6-nitrophenol in the synthesis of these drugs has led to the development of effective treatments for various types of cancer . The specific results or outcomes would depend on the particular drug being synthesized and its effectiveness in treating the targeted condition.

Synthesis of Anti-Inflammatory Drugs

Summary of the Application: 2,3-Difluoro-6-nitrophenol can be used as a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen .

Methods of Application or Experimental Procedures: The compound can also be used as an intermediate for the synthesis of selective COX-2 inhibitors, which are used to treat inflammation and pain .

Results or Outcomes: The use of 2,3-Difluoro-6-nitrophenol in the synthesis of these drugs has led to the development of effective treatments for various inflammatory conditions .

Synthesis of Anticancer Drugs

Summary of the Application: 2,3-Difluoro-6-nitrophenol can be used as a precursor for the synthesis of various chemotherapeutic agents, including taxanes and vinca alkaloids . These drugs are used to treat various types of cancer, including breast, lung, and ovarian cancer .

Methods of Application or Experimental Procedures: The compound is used in the synthesis of anticancer drugs such as gefitinib and erlotinib, which are used to treat lung cancer .

Results or Outcomes: The use of 2,3-Difluoro-6-nitrophenol in the synthesis of these drugs has led to the development of effective treatments for various types of cancer .

Agrochemical Applications

Summary of the Application: In the agrochemical industry, 2,3-Difluoro-6-nitrophenol is used as an intermediate in the synthesis of herbicides and fungicides .

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular herbicide or fungicide being synthesized.

Results or Outcomes: The use of 2,3-Difluoro-6-nitrophenol in the synthesis of these agrochemicals has led to the development of effective treatments for various plant diseases and pests .

Electronic Materials

Summary of the Application: 2,3-Difluoro-6-nitrophenol is used in the field of electronic materials . Its unique properties and versatility make it an important intermediate in the synthesis of various compounds .

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular electronic material being synthesized.

Results or Outcomes: The use of 2,3-Difluoro-6-nitrophenol in the synthesis of these electronic materials has led to the development of various electronic devices .

Synthesis of Antimicrobial Agents

Summary of the Application: 2,3-Difluoro-6-nitrophenol can be used as an intermediate for the synthesis of antimicrobial agents . The compound can be used as a precursor for the synthesis of various antibiotics, including fluoroquinolones and cephalosporins .

Methods of Application or Experimental Procedures: The compound is used in the synthesis of antimicrobial drugs such as fluoroquinolones and cephalosporins, which are used to treat bacterial infections .

Results or Outcomes: The use of 2,3-Difluoro-6-nitrophenol in the synthesis of these drugs has led to the development of effective treatments for various bacterial infections . These antibiotics have shown promising results in combating antibiotic-resistant bacteria .

2,3-Difluoro-6-nitrophenol is an organic compound with the molecular formula C₆H₃F₂NO₃ and a CAS number of 82419-26-9. It is characterized by the presence of two fluorine atoms and one nitro group attached to a phenolic ring. This compound exhibits a pale yellow crystalline appearance and is soluble in organic solvents. Its structural formula indicates that the nitro group is located at the sixth position, while the fluorine atoms occupy the second and third positions on the aromatic ring. The compound is known for its potential toxicity, being harmful if ingested or inhaled, and can cause skin irritation .

Typical of phenolic compounds. Notably, it can undergo:

  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
  • Reduction Reactions: The nitro group can be reduced to an amine or hydroxyl group, altering its chemical properties.
  • Acid-Base Reactions: As a phenolic compound, it can act as a weak acid, donating a proton from the hydroxyl group.

These reactions are significant in synthetic organic chemistry and can lead to the formation of various derivatives .

The biological activity of 2,3-difluoro-6-nitrophenol has been studied primarily for its potential pharmacological effects. It exhibits:

  • Antimicrobial Properties: Some studies suggest that it may have inhibitory effects against certain bacterial strains.
  • Toxicity: The compound is classified as harmful due to its acute toxicity when ingested or inhaled, which necessitates careful handling in laboratory settings .

Several methods have been developed for the synthesis of 2,3-difluoro-6-nitrophenol:

  • Nitration of 2,3-Difluorophenol: This method involves the nitration of 2,3-difluorophenol using a mixture of concentrated nitric and sulfuric acids.
  • Fluorination of Nitro Compounds: Starting from 2,3,4-trifluoronitrobenzene, it can be synthesized through hydrolysis and subsequent reactions under controlled conditions .
  • Reactions with Acids: The compound can also be produced by reacting 2,3-difluoro-6-nitrobenzoic acid with acidic conditions to yield the phenolic form.

These methods highlight the versatility in synthesizing this compound depending on available starting materials and desired purity levels.

2,3-Difluoro-6-nitrophenol finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial agents.
  • Agricultural Chemicals: It could potentially be used in formulating pesticides or herbicides.
  • Chemical Research: As an intermediate in organic synthesis, it is valuable for producing other functionalized compounds.

Its unique properties make it a subject of interest in both academic research and industrial applications .

Studies on the interactions of 2,3-difluoro-6-nitrophenol with biological systems have indicated that:

  • It may interact with various enzymes and receptors due to its structural characteristics.
  • Investigations into its toxicity have shown that it can induce oxidative stress in certain cell lines.

These studies are crucial for understanding its safety profile and potential therapeutic uses .

Several compounds share structural similarities with 2,3-difluoro-6-nitrophenol. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2,3-Difluoro-6-nitroanilineC₆H₄F₂N₂O₂Contains an amine instead of a hydroxyl group
2-Fluoro-4-nitrophenolC₆H₄FNO₃Only one fluorine atom; different position
4-NitrophenolC₆H₅NO₃Lacks fluorine; serves as a common reference
2-Nitro-5-fluorophenolC₆H₄FNO₂Different nitro position; only one nitro group

The presence of two fluorine atoms and a nitro group at specific positions distinguishes 2,3-difluoro-6-nitrophenol from these similar compounds. Its unique reactivity and biological activity further enhance its significance in chemical research and applications .

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.89%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (91.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,3-Difluoro-6-nitrophenol

Dates

Modify: 2023-08-15

Explore Compound Types